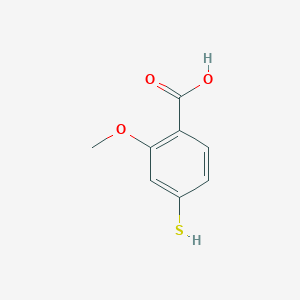
Sulfate de cholestéryle sodique
Vue d'ensemble
Description
Sodium cholesteryl sulfate is a chemical compound with the molecular formula C₂₇H₄₅NaO₄S. It is a sodium salt of cholesteryl sulfate, a naturally occurring sterol sulfate found in various biological systems. This compound plays a significant role in cellular processes, particularly in the stabilization of cell membranes and the regulation of lipid metabolism .
Applications De Recherche Scientifique
Sodium cholesteryl sulfate has diverse applications in scientific research:
Chemistry: It is used as a standard in thin-layer chromatography for the separation of lipids.
Biology: It plays a role in the maturation and capacitation of spermatozoa, facilitating ovum penetration.
Medicine: It is studied for its potential in drug delivery systems due to its ability to stabilize cell membranes.
Industry: It is used in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of sodium cholesteryl sulfate involves its interaction with cell membranes. It integrates into the lipid bilayer, enhancing membrane stability and fluidity. This integration affects various cellular processes, including signal transduction and membrane transport. In spermatozoa, it inhibits the enzyme acrosin, which is crucial for ovum penetration, thereby playing a role in fertilization .
Similar Compounds:
Cholesteryl Sulfate: The parent compound without the sodium ion.
Cholesteryl Sulfonate: An oxidized form of cholesteryl sulfate.
Cholesterol: The non-sulfated form of the compound.
Uniqueness: Sodium cholesteryl sulfate is unique due to its combination of the cholesteryl moiety with a sulfate group, imparting distinct chemical and biological properties. Its ability to stabilize cell membranes and participate in various biochemical processes sets it apart from other similar compounds .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Sodium Cholesteryl Sulfate . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Analyse Biochimique
Biochemical Properties
Sodium cholesteryl sulfate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit DNA polymerase and DNA topoisomerase activities . It also has a major role in the maturation of sperm, possibly being involved in the capacitation of sperm and enabling ovum penetration .
Cellular Effects
Sodium cholesteryl sulfate has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to suppress human cancer cell growth and regulate brain metabolism .
Molecular Mechanism
The molecular mechanism of action of sodium cholesteryl sulfate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits acrosin, the proteinase present in sperm acrosome that facilitates ovum penetration .
Metabolic Pathways
Sodium cholesteryl sulfate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . It is synthesized from cholesterol by steroid sulfotransferases (SSTs) such as SULT2B1b and is converted back into cholesterol by steroid sulfatase (STS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium cholesteryl sulfate can be synthesized through the sulfation of cholesterol. The process typically involves the reaction of cholesterol with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The resulting cholesteryl sulfate is then neutralized with sodium hydroxide to form sodium cholesteryl sulfate .
Industrial Production Methods: Industrial production of sodium cholesteryl sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cholesteryl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholesteryl sulfonate.
Reduction: Reduction reactions can convert it back to cholesterol.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cholesteryl sulfonate.
Reduction: Cholesterol.
Substitution: Various cholesteryl derivatives depending on the substituent introduced.
Propriétés
IUPAC Name |
sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVQXVJTZWENW-KPNWGBFJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951301 | |
| Record name | Sodium cholest-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2864-50-8 | |
| Record name | Sodium cholesteryl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium cholest-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM CHOLESTERYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)


![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)



